

Application of Praziquantel in veterinary parasitology research.

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Compound of Interest

Compound Name: Praziquantel

Cat. No.: B1678089

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent that is widely used in veterinary medicine to treat parasitic infections caused by trematodes (flukes) and cestodes (tapeworms) in a variety of animal species, including livestock and companion animals.[1][2] Developed in the 1970s, it remains a cornerstone for the control of many important veterinary parasites.[3]

Praziquantel is a synthetic isoquinoline derivative and is effective against various stages of parasite development, although its efficacy can vary between larval and adult stages.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of **Praziquantel** in veterinary parasitology research.

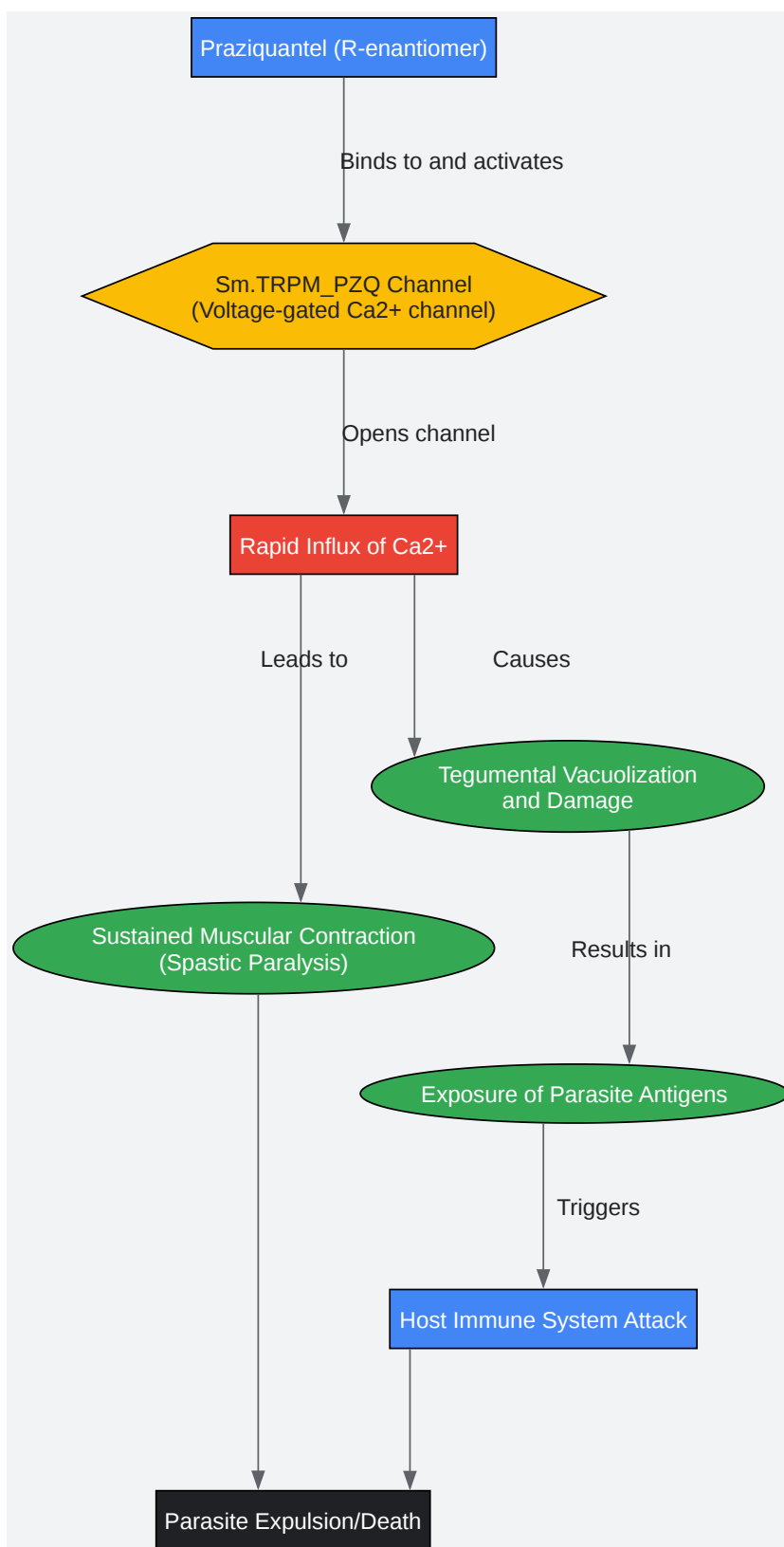
Mechanism of Action

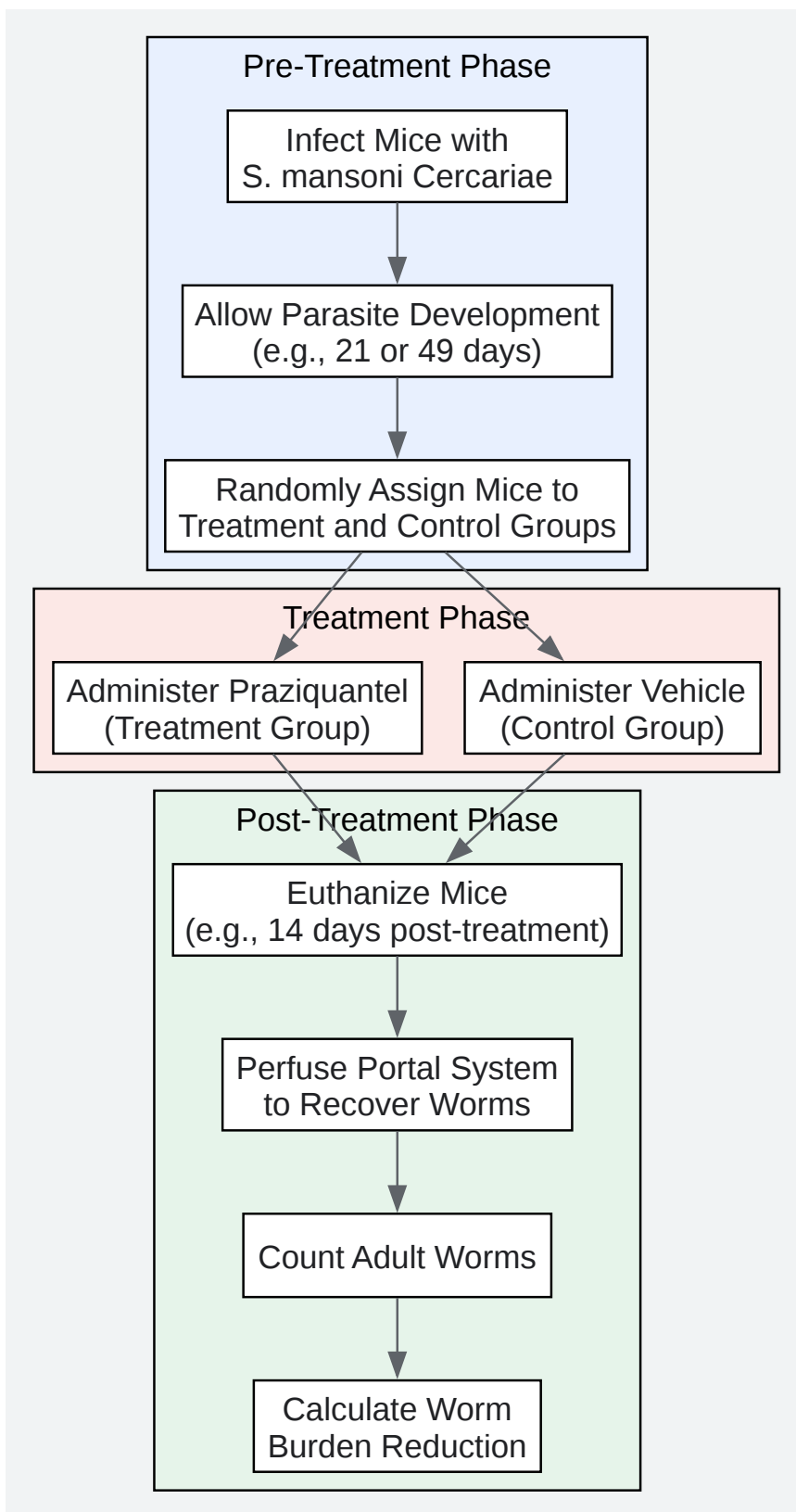
The primary mechanism of action of **Praziquantel** involves the disruption of calcium ion homeostasis in susceptible parasites.[4][5] **Praziquantel** induces a rapid and sustained contraction of the parasite's musculature, leading to spastic paralysis.[1][4] This effect is mediated by the influx of calcium ions into the parasite's cells.[1][4]

Recent research has identified a specific transient receptor potential (TRP) channel, Sm.TRPMPPZQ, in *Schistosoma mansoni* as a key target of **Praziquantel**.^{[6][7]} Binding of **Praziquantel** to this channel leads to its activation and a subsequent influx of Ca^{2+} .^{[6][7]} This influx disrupts the parasite's calcium balance, causing muscle contraction and damage to the tegument (the outer surface of the worm).^{[1][4]} The damaged tegument exposes parasite antigens to the host's immune system, further contributing to the parasite's elimination.^[5]

The (R)-enantiomer of **Praziquantel** is the more active form, while the (S)-enantiomer shows reduced activity.^[1]

Signaling Pathway of Praziquantel Action





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